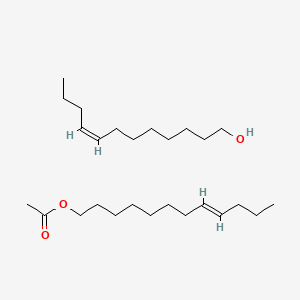![molecular formula C27H41N5O4S2 B12781335 5-[(2E,4E)-5-(1,3-diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-yl)penta-2,4-dienylidene]-1,3-diethyl-2-sulfanylidene-1,3-diazinane-4,6-dione;N,N-diethylethanamine CAS No. 72076-49-4](/img/structure/B12781335.png)
5-[(2E,4E)-5-(1,3-diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-yl)penta-2,4-dienylidene]-1,3-diethyl-2-sulfanylidene-1,3-diazinane-4,6-dione;N,N-diethylethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6(1H,5H)-Pyrimidinedione, 5-(5-(1,3-diethylhexahydro-4,6-dioxo-2-thioxo-5-pyrimidinyl)-2,4-pentadien-1-ylidene)-1,3-diethyldihydro-2-thioxo-, compd with N,N-diethylethanamine (1:1) is a complex organic compound that belongs to the class of pyrimidinediones
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials are often simple pyrimidine derivatives, which undergo a series of functional group transformations, including alkylation, oxidation, and cyclization. The reaction conditions may vary, but they generally require controlled temperatures, specific solvents, and catalysts to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards. Common industrial techniques include automated synthesis, high-throughput screening, and advanced purification methods such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Addition of hydrogen or removal of oxygen to reduce the compound.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions typically result in the formation of new carbon-carbon or carbon-heteroatom bonds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology
Biologically, this compound may exhibit various activities such as enzyme inhibition, antimicrobial properties, or interaction with nucleic acids. These properties make it a valuable tool in biochemical research and drug development.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic effects. They might act as inhibitors of specific enzymes or receptors, offering new avenues for the treatment of diseases.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as polymers, coatings, or catalysts. Its versatility makes it a valuable component in various industrial applications.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved might include signal transduction, gene expression, or metabolic regulation.
Comparación Con Compuestos Similares
Similar Compounds
4,6-Dioxo-1,3-dimethylpyrimidine: A simpler pyrimidinedione with known biological activities.
5-Fluorouracil: A pyrimidine analog used in cancer treatment.
Thiouracil: A compound with antithyroid activity.
Uniqueness
The uniqueness of 4,6(1H,5H)-Pyrimidinedione, 5-(5-(1,3-diethylhexahydro-4,6-dioxo-2-thioxo-5-pyrimidinyl)-2,4-pentadien-1-ylidene)-1,3-diethyldihydro-2-thioxo-, compd. with N,N-diethylethanamine (1:1) lies in its complex structure, which offers multiple sites for chemical modification and interaction with biological targets. This complexity provides opportunities for the development of novel compounds with enhanced properties and activities.
Propiedades
Número CAS |
72076-49-4 |
|---|---|
Fórmula molecular |
C27H41N5O4S2 |
Peso molecular |
563.8 g/mol |
Nombre IUPAC |
5-[(2E,4E)-5-(1,3-diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-yl)penta-2,4-dienylidene]-1,3-diethyl-2-sulfanylidene-1,3-diazinane-4,6-dione;N,N-diethylethanamine |
InChI |
InChI=1S/C21H26N4O4S2.C6H15N/c1-5-22-16(26)14(17(27)23(6-2)20(22)30)12-10-9-11-13-15-18(28)24(7-3)21(31)25(8-4)19(15)29;1-4-7(5-2)6-3/h9-14H,5-8H2,1-4H3;4-6H2,1-3H3/b11-9+,12-10+; |
Clave InChI |
SWZDWJDCMPZYHJ-NVUWAARKSA-N |
SMILES isomérico |
CCN1C(=O)C(C(=O)N(C1=S)CC)/C=C/C=C/C=C2C(=O)N(C(=S)N(C2=O)CC)CC.CCN(CC)CC |
SMILES canónico |
CCN1C(=O)C(C(=O)N(C1=S)CC)C=CC=CC=C2C(=O)N(C(=S)N(C2=O)CC)CC.CCN(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


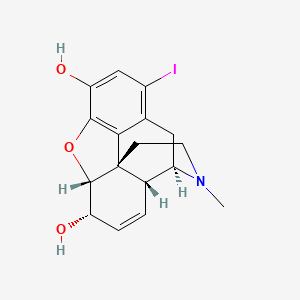

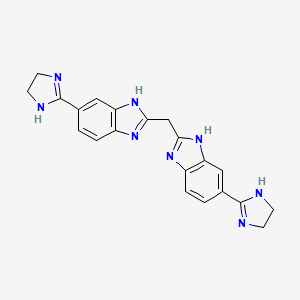

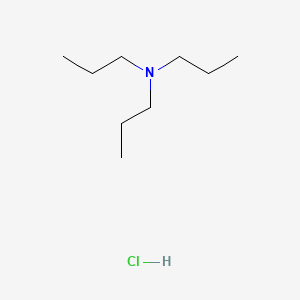
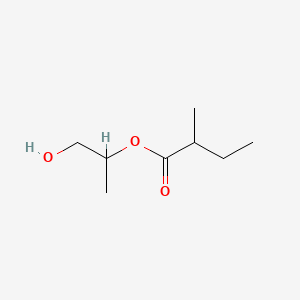

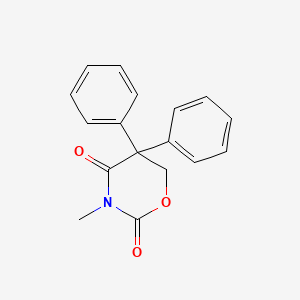
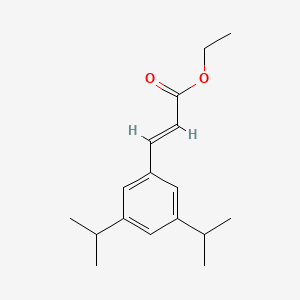



![Diphenyl-4,4 phenylacetyl-6 oxyde-1 perhydrothiopyrano(2,3-c)pyrrole-(1RS,4aRS,7aRS) [French]](/img/structure/B12781330.png)
